molecular formula C9H9FO2 B155346 3-(2-Fluorophenyl)propionic acid CAS No. 1643-26-1

3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346
CAS No.: 1643-26-1
M. Wt: 168.16 g/mol
InChI Key: GUZLQEOSDXLCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)propionic acid: is an organic compound with the molecular formula C₉H₉FO₂. It is a derivative of propionic acid where a fluorophenyl group is attached to the third carbon of the propionic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ester Hydrolysis Method: One common method for preparing 3-(2-Fluorophenyl)propionic acid involves the hydrolysis of ethyl 3-(2-fluorophenyl)propionate. This reaction typically uses a 50% aqueous solution of sodium hydroxide and is carried out under reflux conditions for about 2 hours.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Fluorophenyl)propionic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 3-(2-Fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2-Fluorophenyl)propanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

Medicine:

Industry:

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid
  • 2-Fluorocinnamic acid
  • 2-Fluorophenylacetic acid

Comparison:

Properties

IUPAC Name

3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLQEOSDXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366370
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-26-1
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-(2-fluorophenyl)propionate (25.54 g, 0.130 mol) and a 50% aqueous solution of sodium hydroxide (30 mL) in water (130 mL) was refluxed for 2 h. After cooling the mixture was washed with diethyl ether (2×100 mL). The aqueous phase was chilled in an ice bath, and the pH was adjusted to 3 with hydrochloric acid . The white precipitate which formed was collected by filtration, washed repeatedly with water, and dried in a vacuum at 60° C. for 18 h to give 18.66 g (85%) of 3-(2-fluorophenyl)propionic acid as a white solid; m.p., 72°-74° C. This material was used without further purification.
Quantity
25.54 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(2-fluoro-phenyl)-acrylic acid (10.00 g, 60.30 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-fluoro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.60 mL, 90.48 mmol) and AlCl3 (9.00 g, 67.50 mmol) according to the protocols as outlined in general procedure C to afford the title compound. vi Musso, David L.; Cochran, Felicia R.; Kelley, James L.; McLean, Ed W.; Selph, Jeffrey L.; Rigdon, Greg C.; Orr, G. Faye; Davis, Ronda G.; Cooper, Barrett R.; Styles, Virgil L.; Thompson, James B.; Hall, William R. J. Med. Chem. 2003, 46, 399-408.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

49 g (0.183 mol) of diethyl 2-(2-fluorobenzyl)malonate were mixed with 183 ml of 37% HCl and 9.4 ml of glacial acetic acid. The mixture was heated atreflux for 27 hours, then cooled; the solid precipitated was filtered, taken up with water, basified with sat. NaHCO3, washed with diethyl ether, then reacidified with 20% HCl, extracted with diethyl ether and washed with brine. After drying and evaporation, the oily residue was taken up with petroleum ether: upon freezing a white solid precipitated (21.5 g; 70%).
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)propionic acid
Reactant of Route 2
3-(2-Fluorophenyl)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.